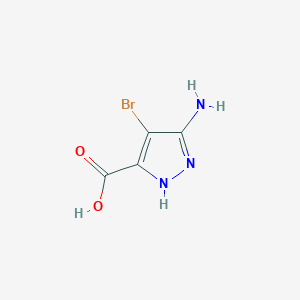

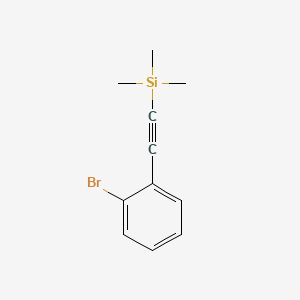

(2-Bromophenylethynyl)trimethylsilane

Vue d'ensemble

Description

The compound "(2-Bromophenylethynyl)trimethylsilane" is a chemical species that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their utility in various organic synthesis reactions, including coupling reactions and the formation of vinylsilanes and furans .

Synthesis Analysis

The synthesis of related vinylsilanes can be achieved through the reaction of bromoalkenes with lithium metal, although this process can be complicated by side reactions such as dehydrohalogenation and coupling. For instance, (1- and trans-2-bromovinyl)trimethylsilane react with lithium to yield trans-bis(trimethylsilyl)ethylene, albeit with challenges in obtaining good yields due to side reactions . Additionally, the synthesis of 2-substituted-4-trimethylsilylfurans can be accomplished from 3-bromo-2-trimethylsilyl-1-propene and a nitrile in a three-step process, demonstrating the versatility of bromoalkenes in synthesizing functionalized organosilicon compounds .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be complex and is often analyzed using techniques such as crystallography and Hirshfeld surface analysis. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, has been determined, providing insights into the intermolecular interactions that define its structure .

Chemical Reactions Analysis

Organosilicon compounds like "(2-Bromophenylethynyl)trimethylsilane" participate in various chemical reactions. The Sonogashira cross-coupling reaction, for instance, involves the reaction of bromoarenes with ethynyltrimethylsilane, leading to the formation of multiple products, including unexpected by-products due to complex reaction pathways . Furthermore, the dehalosilylation of (o-halophenyl)trimethylsilanes can generate 1,2-dehydrobenzene, indicating the potential for these compounds to undergo transformations that involve the cleavage of the aryl-silicon bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are crucial for their handling and application in synthesis. For example, (1-Bromovinyl)trimethylsilane is a clear liquid with a boiling point of 124°C at 745 mmHg and a density of 1.156 g/cm³. It is completely miscible with common organic solvents like THF and diethyl ether. The purity of such reagents can be analyzed using NMR spectroscopy, and they are typically stored in dry areas to prevent degradation .

Applications De Recherche Scientifique

Protection in Grignard Syntheses

(2-Bromophenylethynyl)trimethylsilane has applications in protecting terminal ethynyl groups in Grignard syntheses. It enables the creation of Grignard reagents from easily prepared compounds like (p-bromophenylethynyl)-trimethylsilane, leading to the synthesis of various acids and other compounds (Eaborn, Thompson, & Walton, 1967).

Cation-Mediated Cycloaromatization

This compound is integral in the cation-mediated C2−C7 cycloaromatization process. It reacts with trimethyl borate to yield alkynearylboronic acid, which then undergoes spontaneous cycloaromatization, resulting in the formation of naphthalene derivatives (Saalfrank et al., 1999).

Use in PECVD Processes

In the field of microelectronics, trimethylsilane derivatives like (2-bromophenylethynyl)trimethylsilane are used to deposit dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are pivotal in creating advanced dielectrics for device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).

Facilitating Carbon-to-Carbon Anion Relay Chemistry

This compound is used in the generation of substituted allyllithium species through carbon-to-carbon anion relay chemistry. This process represents a novel approach to creating allylic organolithium species, demonstrating the versatility of (2-bromophenylethynyl)trimethylsilane in synthetic organic chemistry (Zheng et al., 2011).

In Palladium Catalyzed Coupling Reactions

The compound also finds use in palladium-catalyzed coupling reactions. It serves as a substrate for these reactions, leading to the formation of various organic compounds, demonstrating its utility in complex organic synthesis processes (Ennis & Gilchrist, 1989).

Generating 1,2-Dehydrobenzene

(2-Bromophenylethynyl)trimethylsilane is instrumental in generating 1,2-dehydrobenzene through a dehalosilylation process. This process involves the formation of an o-halophenyl carbanion, indicating the compound's role in complex organic transformations (Cunico & Dexheimer, 1973).

Safety and Hazards

“(2-Bromophenylethynyl)trimethylsilane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, it is recommended to wash off immediately with plenty of water .

Propriétés

IUPAC Name |

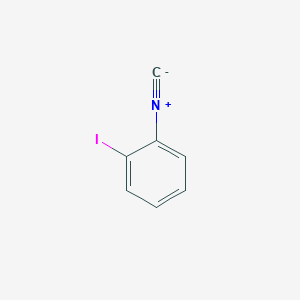

2-(2-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABNGXSCLHXUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404123 | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38274-16-7 | |

| Record name | 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38274-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions (2-Bromophenylethynyl)trimethylsilane undergoes and what determines the product outcome?

A1: (2-Bromophenylethynyl)trimethylsilane acts as a versatile building block for synthesizing more complex molecules. [, ] It can undergo a palladium-catalyzed coupling reaction with bromoallenes, leading to the formation of enyne-allenes. [] Interestingly, these intermediates can undergo a spontaneous cation-mediated cycloaromatization, ultimately yielding naphthalene derivatives. [] The reaction pathway can be influenced by the presence of water. Hydrolysis of the intermediate aryl boronic acid (formed during the reaction with trimethyl borate) can lead to the formation of phenylethynyltrimethylsilane and subsequently phenylacetylene, which then react with bromoallenes to form yne-allenes instead. []

Q2: Can (2-Bromophenylethynyl)trimethylsilane be used to build macrocyclic structures? What are the potential applications of such structures?

A2: Yes, (2-Bromophenylethynyl)trimethylsilane has been used as a starting material for synthesizing a conjugated macrocyclic ligand incorporating 2,2'-bipyridine units. [] This macrocycle exhibited a twisted, rigid architecture capable of binding metal ions in a tetrahedral geometry. [] This property allows the macrocycle to function as a spectroscopic sensor for various metal ions like Co2+, Ni2+, Cu2+, and Zn2+, displaying distinct signal outputs depending on the specific ion present. [] This selective and sensitive detection capability makes it potentially valuable for applications in environmental monitoring and biological studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.